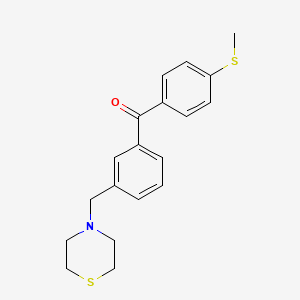

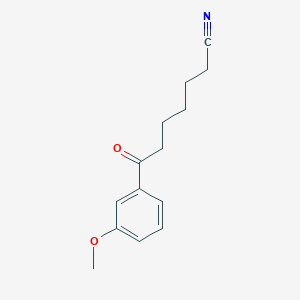

7-(4-Fluorophenyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters, which are structurally similar, can be synthesized through catalytic protodeboronation .

Chemical Reactions Analysis

Again, while specific chemical reactions involving “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, similar compounds like pinacol boronic esters can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .

Aplicaciones Científicas De Investigación

Synthesis and Optimization of Biologically Active Compounds

7-(4-Fluorophenyl)-7-oxoheptanoic acid and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, Zhang et al. (2019) conducted research on synthesizing compounds with anticancer properties, where the 7-(4-Fluorophenyl) moiety served as an essential intermediate (Jianqing Zhang et al., 2019).

Novel Immunomodulating Agents

In the realm of immunosuppression, Chujo et al. (2001) explored synthetic routes to create novel immunosuppressants. They utilized a similar structural framework, highlighting the relevance of fluorinated phenyl groups in drug synthesis (I. Chujo et al., 2001).

Magnetic Properties and Interactions

The compound's derivatives have been studied for their magnetic properties. Constantinides et al. (2012) examined antiferromagnetic interactions in certain radicals that include 7-(4-Fluorophenyl) substituents, providing insights into magnetic exchanges and structural dependencies in molecular design (Christos P. Constantinides, P. Koutentis, J. Rawson, 2012).

Analgesic Modulators and TRPV1 Antagonists

Liu et al. (2018) synthesized derivatives for potential use as analgesic modulators, specifically targeting the Transient receptor potential vanilloid 1 (TRPV1). This illustrates the compound's utility in pain management research (Yan Liu et al., 2018).

Anticancer Research

Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives with a focus on anticancer activities. They included a 7-(4-Fluorophenyl) group, demonstrating its potential in developing new cancer therapies (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Liquid Crystal Research

Alemdar et al. (2009) focused on synthesizing novel coumarin phthalonitrile and phthalocyanine complexes, which included 7-(4-Fluorophenyl) groups. Their research contributes to the understanding of liquid crystal materials (Aydın Alemdar, A. Özkaya, M. Bulut, 2009).

Photodynamic Therapy

Hirohara et al. (2015) designed a trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin for use in photodynamic therapy (PDT). The inclusion of fluorophenyl groups in the molecule was integral to its effectiveness in cancer treatment (S. Hirohara et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

7-(4-fluorophenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSDFFYCQOHKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645262 |

Source

|

| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)-7-oxoheptanoic acid | |

CAS RN |

898787-95-6 |

Source

|

| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)